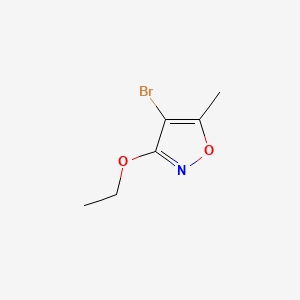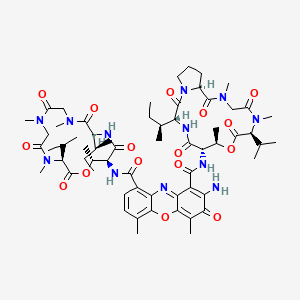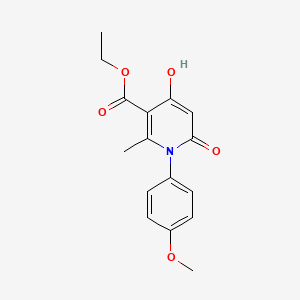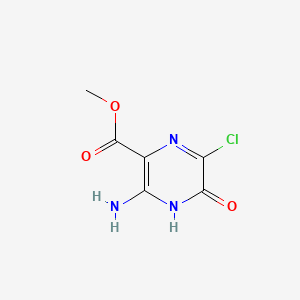
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features a dihydrooxazine ring fused with a pyridine ring, making it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can be achieved through the fluorocyclisation of β,γ-unsaturated oximes using hypervalent iodine reagents such as PhI(OPiv)2 . This method involves the intramolecular cyclisation of the oxime to form the dihydrooxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can convert the dihydrooxazine ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Riociguat: A compound with a similar pyridine structure, used as a pharmaceutical agent.
Fluorinated dihydrooxazines: Compounds with similar dihydrooxazine rings, used in various chemical applications.
Uniqueness
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is unique due to its specific combination of a pyridine ring and a dihydrooxazine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1131-49-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.219 |
IUPAC Name |
2-methyl-6-pyridin-3-yl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H12N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
TWULSJZVVDZSFZ-UHFFFAOYSA-N |
SMILES |
CN1CC=CC(O1)C2=CN=CC=C2 |
Synonyms |
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one](/img/structure/B576322.png)
